Reaction Kinetics: Quantitative Pseudo-First-Order Parameters for Continuous Reactor Design
Kinetic studies establish that dibenzoyl-L-tartaric anhydride synthesis proceeds via pseudo-first-order kinetics under industrially relevant conditions (110–120 °C) [1]. This quantitative kinetic characterization is not available for the diacetyl analog under comparable industrial process conditions, limiting the ability to design continuous reactors or predict yield outcomes when substituting alternatives .
| Evidence Dimension | Reaction kinetics for anhydride formation |
|---|---|
| Target Compound Data | Pseudo-first-order; rate constant temperature dependence determined for 110–120 °C process range |
| Comparator Or Baseline | Diacetyl-L-tartaric anhydride (CAS 6283-74-5) |
| Quantified Difference | No published kinetic data available for diacetyl analog under industrial continuous-process conditions |
| Conditions | Benzoylation of L-tartaric acid with benzoyl chloride in organic solvent; 110–120 °C batch and continuous reactor conditions |
Why This Matters
Procurement of a compound with established kinetic parameters enables predictive process modeling and continuous manufacturing implementation, whereas alternatives lacking such data introduce scale-up uncertainty.
- [1] Czajka P, Hajmowicz H, Synoradzki L, et al. Kinetic Research of O,O′-Dibenzoyltartaric Anhydride Synthesis: Tartaric Acid and Its O-Acyl Derivatives. Part 12. Organic Process Research & Development. 2016;20(10):1702-1708. View Source
